molecular formula C12H15N3O5S B2544273 2-[(2,4-DINITROPHENYL)SULFANYL]-N,N-DIETHYLACETAMIDE CAS No. 459206-78-1

2-[(2,4-DINITROPHENYL)SULFANYL]-N,N-DIETHYLACETAMIDE

Cat. No.: B2544273
CAS No.: 459206-78-1
M. Wt: 313.33
InChI Key: XJJAOJDYTXMYEU-UHFFFAOYSA-N
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Description

2-[(2,4-DINITROPHENYL)SULFANYL]-N,N-DIETHYLACETAMIDE is an organic compound with the molecular formula C12H15N3O5S It is characterized by the presence of a dinitrophenyl group attached to a sulfanyl group, which is further connected to an N,N-diethylacetamide moiety

Preparation Methods

The synthesis of 2-[(2,4-DINITROPHENYL)SULFANYL]-N,N-DIETHYLACETAMIDE typically involves the reaction of 2,4-dinitrophenylsulfanyl chloride with N,N-diethylacetamide in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

2-[(2,4-DINITROPHENYL)SULFANYL]-N,N-DIETHYLACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[(2,4-DINITROPHENYL)SULFANYL]-N,N-DIETHYLACETAMIDE has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-[(2,4-DINITROPHENYL)SULFANYL]-N,N-DIETHYLACETAMIDE involves its interaction with specific molecular targets. The dinitrophenyl group can interact with proteins and enzymes, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 2-[(2,4-DINITROPHENYL)SULFANYL]-N,N-DIETHYLACETAMIDE include:

    2-[(2,4-DINITROPHENYL)SULFANYL]-1H-BENZIMIDAZOLE: This compound has a benzimidazole moiety instead of the N,N-diethylacetamide group.

    2-[(2,4-DINITROPHENYL)SULFANYL]-N-PHENYLACETAMIDE: This compound features a phenylacetamide group. These compounds share the dinitrophenylsulfanyl core but differ in their additional functional groups, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

2-(2,4-dinitrophenyl)sulfanyl-N,N-diethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O5S/c1-3-13(4-2)12(16)8-21-11-6-5-9(14(17)18)7-10(11)15(19)20/h5-7H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJJAOJDYTXMYEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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